N-(2-Benzyl-4-oxo-3(4H)-quinazolinyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
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Overview
Description
N-(2-Benzyl-4-oxo-3(4H)-quinazolinyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinazoline moiety fused with a pyridoquinoline system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzyl-4-oxo-3(4H)-quinazolinyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide involves multiple steps, including the formation of the quinazoline and pyridoquinoline rings. One common synthetic route starts with the condensation of anthranilic acid with benzylamine to form the quinazoline core. This intermediate is then subjected to cyclization with a suitable reagent to form the pyridoquinoline system.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzyl-4-oxo-3(4H)-quinazolinyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the oxo groups can produce dihydro derivatives .
Scientific Research Applications
N-(2-Benzyl-4-oxo-3(4H)-quinazolinyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Benzyl-4-oxo-3(4H)-quinazolinyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
- N-Benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide
- 2-(4-Oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acid
Uniqueness
N-(2-Benzyl-4-oxo-3(4H)-quinazolinyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is unique due to its combination of quinazoline and pyridoquinoline moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H22N4O4 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-(2-benzyl-4-oxoquinazolin-3-yl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C28H22N4O4/c33-25-20-13-6-10-18-11-7-15-31(24(18)20)28(36)23(25)26(34)30-32-22(16-17-8-2-1-3-9-17)29-21-14-5-4-12-19(21)27(32)35/h1-6,8-10,12-14,33H,7,11,15-16H2,(H,30,34) |
InChI Key |
TXIVFPUFTJQESD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NN4C(=NC5=CC=CC=C5C4=O)CC6=CC=CC=C6)O |
Origin of Product |
United States |
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